molecular formula C₁₇H₂₃NO B1145276 (±)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine CAS No. 51491-11-3

(±)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine

Cat. No.: B1145276
CAS No.: 51491-11-3
M. Wt: 257.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine is a complex organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by its unique structure, which includes a tetrahydro-phenanthrene core with a methoxy group at the 6-position and an ethanamine side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions involving aromatic precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced at the 6-position using methylation reactions, often employing reagents such as methyl iodide in the presence of a base.

    Formation of the Ethanamine Side Chain: The ethanamine side chain is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(±)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation catalysts like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride and alkyl halides in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated phenanthrene derivatives.

    Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

Scientific Research Applications

(±)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (±)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-6-methoxy-phenanthrene: Lacks the ethanamine side chain but shares the phenanthrene core and methoxy group.

    1,3,4,9-Tetrahydro-6-hydroxy-4a(2H)-phenanthreneethanamine: Similar structure but with a hydroxy group instead of a methoxy group.

    1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthrenepropylamine: Similar structure but with a propylamine side chain instead of an ethanamine side chain.

Uniqueness

(±)-1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine is unique due to its specific combination of a tetrahydro-phenanthrene core, a methoxy group at the 6-position, and an ethanamine side chain. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

51491-11-3

Molecular Formula

C₁₇H₂₃NO

Molecular Weight

257.37

Synonyms

1,3,4,9-Tetrahydro-6-methoxy-4a(2H)-phenanthreneethanamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.